Product packaging for 1-methyl-9H-pyrido[3,4-b]indol-6-ol(Cat. No.:CAS No. 67767-19-5)

1-methyl-9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B3356644
CAS No.: 67767-19-5
M. Wt: 198.22 g/mol
InChI Key: QMMOFTKCULGVPS-UHFFFAOYSA-N
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Description

Historical Context of β-Carboline Alkaloid Research

The study of β-carboline alkaloids has a rich history intertwined with the exploration of traditional medicine and the quest for novel therapeutic agents. These compounds were first identified in the 19th century, with the isolation of harmine (B1663883) and harmaline (B1672942) from the seeds of Peganum harmala in 1837. wikipedia.org For centuries, plants containing β-carboline alkaloids have been utilized in various traditional medicinal practices across different cultures. ontosight.ai

The initial intrigue surrounding these compounds stemmed from their psychoactive properties, leading to early investigations into their effects on the central nervous system. However, as research methodologies advanced, the scientific focus expanded to uncover a wide array of biochemical and pharmacological activities. nih.gov This has led to a deeper understanding of their potential applications in modern medicine, moving far beyond their initial association with traditional remedies.

Structural Classification and Nomenclature of Pyrido[3,4-b]indoles

The systematic naming and classification of β-carbolines are based on their core chemical structure, the pyrido[3,4-b]indole nucleus. This tricyclic system consists of a pyridine (B92270) ring fused to an indole (B1671886) moiety.

Defining 1-methyl-9H-pyrido[3,4-b]indol-6-ol as a β-Carboline Scaffold

The compound this compound belongs to the β-carboline class of alkaloids. Its fundamental structure is the 9H-pyrido[3,4-b]indole ring system, also known as norharman. wikipedia.org The specific nomenclature of "this compound" precisely describes the substituents on this core scaffold: a methyl group at the first position and a hydroxyl group at the sixth position of the pyrido[3,4-b]indole ring. This particular arrangement of functional groups is crucial in determining its chemical properties and biological interactions.

Isomeric Relationships and Analog Structures within the β-Carboline Class (e.g., Harmol (B1672944), Harmane)

The β-carboline family is characterized by a wide range of isomers and analogs, where variations in the position and nature of substituents on the core ring system lead to distinct compounds with different properties. Two prominent examples are harmol and harmane.

Harmane , with the chemical name 1-methyl-9H-pyrido[3,4-b]indole, shares the same methyl group at position 1 as the subject compound but lacks the hydroxyl group at position 6. wikipedia.org

Harmol , chemically known as 1-methyl-9H-pyrido[3,4-b]indol-7-ol, is an isomer of this compound, with the hydroxyl group located at a different position on the indole ring.

These subtle structural differences have a significant impact on the biological activity of these molecules. For instance, studies have shown that the presence and position of a hydroxyl group can influence the antioxidative potencies of β-carboline alkaloids. nih.gov

Significance of the Pyrido[3,4-b]indole Nucleus in Chemical Biology Research

The pyrido[3,4-b]indole nucleus is a privileged scaffold in chemical biology and medicinal chemistry. Its rigid, planar structure allows it to interact with a variety of biological targets, including enzymes and receptors. nih.gov This has made it a focal point for the design and synthesis of new therapeutic agents.

The indole component of the nucleus is a key structural feature in many biologically active molecules. nih.gov The fusion of the pyridine ring to this indole core in the pyrido[3,4-b]indole system creates a unique chemical entity with a broad spectrum of potential pharmacological activities. Researchers have explored derivatives of this nucleus for their potential as anticancer, anti-inflammatory, and neuroprotective agents. ontosight.ainih.gov The ability to modify the core structure at various positions allows for the fine-tuning of its biological activity, making the pyrido[3,4-b]indole nucleus a versatile platform for drug discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B3356644 1-methyl-9H-pyrido[3,4-b]indol-6-ol CAS No. 67767-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-9(4-5-13-7)10-6-8(15)2-3-11(10)14-12/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMOFTKCULGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449233
Record name 1-methyl-9H-pyrido[3,4-b]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67767-19-5
Record name 1-methyl-9H-pyrido[3,4-b]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methyl 9h Pyrido 3,4 B Indol 6 Ol and Its Analogs

Strategic Approaches to β-Carboline Core Construction

The construction of the β-carboline framework is a critical step in the synthesis of 1-methyl-9H-pyrido[3,4-b]indol-6-ol. Various methods have been developed, ranging from classic name reactions to modern, more efficient synthetic routes.

Pictet-Spengler Cyclization and its Modern Adaptations for Pyrido[3,4-b]indoles

The Pictet-Spengler reaction, first reported in 1911, is a fundamental and widely used method for synthesizing tetrahydro-β-carbolines (THBCs), the saturated precursors to the aromatic β-carboline core. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org

The classic Pictet-Spengler reaction often requires harsh conditions, such as heating in the presence of strong acids. wikipedia.orgnih.gov Modern adaptations have focused on improving yields, reducing reaction times, and employing milder, more selective conditions. numberanalytics.com These advancements include:

New Catalysts: The use of sophisticated catalysts like Lewis acids (e.g., ytterbium triflate, scandium triflate) and chiral Brønsted acids (e.g., chiral phosphoric acids) has enhanced reaction efficiency and enabled enantioselective synthesis. numberanalytics.com

Alternative Media: Reactions have been successfully carried out in aqueous media, sometimes facilitated by natural, biodegradable acids like L-tartaric acid or citric acid, which aligns with green chemistry principles. nih.govsamipubco.com

Microwave and Ultrasound Irradiation: These techniques can accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.netacs.org

"Aldehyde Free" Methodology: An alternative approach generates the key N-acyliminium ion intermediate via a metal-catalyzed shift of a double bond in allylic amines, avoiding the direct use of an aldehyde. mdpi.com

The initial product of the Pictet-Spengler reaction is a tetrahydro-β-carboline. To obtain the fully aromatic pyrido[3,4-b]indole skeleton of this compound, a subsequent oxidation step is required. nih.gov

One-Pot Synthetic Routes for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. nih.govnih.gov For the synthesis of β-carboline derivatives, several one-pot strategies have been developed:

Tandem Oxidation/Pictet-Spengler/Oxidation: A one-pot method starting from an activated alcohol can be used to synthesize methyl 9H-pyrido[3,4-b]indole-1-carboxylate. nih.gov This process involves the manganese dioxide-mediated oxidation of the alcohol to an aldehyde, followed by a Pictet-Spengler cyclization and a final oxidative aromatization. nih.gov

Ugi-Azide/Pictet-Spengler Sequence: A one-pot process combining the Ugi-azide four-component reaction with a subsequent Pictet-Spengler cyclization allows for the rapid assembly of complex tetrahydro-β-carbolines containing a tetrazole moiety. sciforum.net

Electrochemical Synthesis: A novel, green method utilizes electrochemistry in deep eutectic solvents (DESs) to perform a two-step, one-pot synthesis of tetrahydro-β-carboline derivatives. acs.orgnih.gov This approach reduces reaction times and eliminates the need for hazardous catalysts. nih.gov

Domino Reactions: An approach for synthesizing 1-aroyl-3,4-dihydro-β-carbolines has been developed via a Pictet-Spengler reaction, which can then be used in domino reactions with various reagents to construct diverse and functionally complex indolizino[8,7-b]indole and pyrido[1,2-a:3,4-b']diindole derivatives. tandfonline.com

These one-pot methods streamline the synthesis of complex β-carboline structures, making them highly valuable for generating libraries of derivatives for further study.

Green Chemistry Principles in β-Carboline Synthesis

The application of green chemistry principles to the synthesis of β-carbolines aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. researchgate.netgoogle.com Key green approaches include:

Use of Aqueous Media: Performing the Pictet-Spengler reaction in water, often with the aid of natural acid catalysts like citric acid, eliminates the need for volatile and often toxic organic solvents. samipubco.com

Heterogeneous Catalysis: The use of solid catalysts, such as Fe(III)-montmorillonite, offers advantages like easy recovery and reusability, which is both economical and environmentally friendly. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating that can significantly reduce reaction times. acs.org

Electrochemical Methods: Synthesis using electrochemistry in deep eutectic solvents (DESs) is an emerging green technique that avoids hazardous reagents and lowers energy consumption. acs.orgnih.gov

Benign Reagents: A patented method describes the use of hydrogen peroxide, an environmentally benign oxidizing agent, for the oxidative decarboxylation of a tetrahydro-β-carboline precursor to form the β-carboline ring system. google.com

Green Chemistry ApproachKey FeaturesExample Catalyst/SolventReference
Aqueous SynthesisEliminates volatile organic solvents.Water / Citric Acid samipubco.com
Heterogeneous CatalysisCatalyst is easily recovered and reused.Fe(III)-montmorillonite researchgate.net
Electrochemical SynthesisReduces reaction time and hazardous waste.Deep Eutectic Solvents (DESs) acs.orgnih.gov
Benign OxidantsUses environmentally safe oxidizing agents.Hydrogen Peroxide google.com
Energy EfficiencyReduces energy consumption and reaction time.Microwave/Ultrasound acs.org

Regioselective Functionalization and Derivatization Strategies

Once the β-carboline core is constructed, regioselective functionalization is crucial for synthesizing specific analogs like this compound and exploring structure-activity relationships.

Introduction of Substituents at the Pyrido[3,4-b]indole Skeleton (e.g., Methyl, Hydroxyl, Alkoxy groups)

The introduction of substituents at specific positions of the pyrido[3,4-b]indole skeleton allows for the fine-tuning of the molecule's properties. nih.gov The synthesis of this compound, for example, requires the specific placement of a methyl group at the C1 position and a hydroxyl group at the C6 position.

Strategies for introducing these groups include:

C1-Substitution: The substituent at the C1 position is typically introduced by choosing the appropriate aldehyde or ketone in the initial Pictet-Spengler reaction. nih.govacs.org For instance, reacting tryptamine with acetaldehyde (B116499) leads to a 1-methyl substituted product.

C6-Substitution: Substituents on the benzene (B151609) ring portion of the indole (B1671886), such as the 6-hydroxyl or 6-methoxy group, are typically incorporated by starting with a correspondingly substituted tryptamine derivative (e.g., 5-hydroxytryptamine or 5-methoxytryptamine). nih.govgoogle.comsigmaaldrich.com Studies have shown that a 6-methoxy group can be optimal for certain biological activities. nih.gov

C3-Substitution: The C3 position can be functionalized through various methods. For example, starting the Pictet-Spengler reaction with L-tryptophan introduces a carboxylic acid group at C3. nih.gov This group can then be modified or used to direct further reactions. Another approach involves the Morita–Baylis–Hillman reaction on 3-formyl-β-carbolines to generate diverse C3-substituted adducts. nih.gov

PositionPrecursor/Reagent for FunctionalizationResulting GroupReference
C1Acetaldehyde in Pictet-Spengler reactionMethyl nih.gov
C65-Hydroxytryptamine or 5-Methoxytryptamine (B125070)Hydroxyl or Methoxy (B1213986) nih.govgoogle.com
C3L-Tryptophan in Pictet-Spengler reactionCarboxylic Acid nih.gov
C33-Formyl-β-carboline in MBH reactionHydroxy-alkenyl nih.gov

N-Alkylation and Other Nitrogen-Centered Modifications of the Indole Moiety

Modification at the N9 position of the indole ring can significantly influence the properties of the pyrido[3,4-b]indole molecule. nih.gov

N-Alkylation: The indole nitrogen can be alkylated using various methods. A common approach involves reacting the N-H of the indole with an alkylating agent in the presence of a base. google.com For instance, N-methylation can be achieved using dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

Impact of N9-Substitution: Research has shown that the hydrogen at the N9 position can be crucial for biological activity, as it may participate in hydrogen bonding interactions. nih.gov The introduction of an N9-methyl group, for example, has been shown to disrupt these interactions in some contexts. nih.gov

Umpolung Strategy: A copper-hydride catalyzed process has been developed for the enantioselective N-alkylation of indoles. nih.gov This method employs a polarity reversal (umpolung) strategy, using N-(benzoyloxy)indole derivatives as electrophiles, which allows for the efficient synthesis of N-alkylated indoles that are otherwise difficult to access. nih.gov

Protecting Groups: In multi-step syntheses, the indole nitrogen is often protected with a suitable group, such as a mesitylene (B46885) sulfonyl unit, to prevent unwanted side reactions before being deprotected in a later step. researchgate.net

Orthogonal Protection and Deprotection Strategies in Multistep Syntheses

In the synthesis of complex molecules like this compound, which possesses multiple reactive sites—specifically the indole nitrogen (N-9), the pyridine (B92270) nitrogen (N-2), and the phenolic hydroxyl group (at C-6)—the use of protecting groups is indispensable. bham.ac.uk Orthogonal protection is an advanced strategy that employs a variety of protecting groups, each of which can be removed under specific conditions without affecting the others. bham.ac.ukthieme-connect.de This allows for the selective unmasking and reaction of different functional groups at various stages of a synthetic sequence, which is crucial for achieving high yields and avoiding unwanted side reactions. bham.ac.uk

The selection of a protecting group strategy is governed by the stability of the group throughout the planned reaction steps and the mildness of the conditions required for its eventual removal. bham.ac.uk For the synthesis of this compound and its analogs, an effective orthogonal strategy would involve distinct protecting groups for the indole NH, the phenolic OH, and potentially the pyridine nitrogen, depending on the synthetic route.

For instance, the phenolic hydroxyl is often protected as a benzyl (B1604629) (Bn) or methyl (Me) ether. The indole nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or tosyl (Ts). The choice depends on the reaction conditions anticipated. A benzyl group, for example, is typically removed by catalytic hydrogenation, which would not affect a Boc group on the indole. Conversely, the Boc group is removed with acid (like TFA), conditions under which a benzyl ether is stable. This represents a classic orthogonal pair.

The table below illustrates potential orthogonal protecting groups applicable to the synthesis of β-carbolines like this compound.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonality Notes
Phenolic Hydroxyl (C6-OH)MethylMeStrong Lewis acids (BBr3), or HBr/HIStable to catalytic hydrogenation and mild base.
Phenolic Hydroxyl (C6-OH)BenzylBnCatalytic Hydrogenation (H2, Pd/C)Stable to acidic/basic hydrolysis and many oxidizing/reducing agents.
Indole Nitrogen (N9-H)tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Stable to hydrogenation and basic conditions.
Indole Nitrogen (N9-H)Tosyl (p-toluenesulfonyl)TsStrong reducing agents (Na/NH3) or strong baseStable to acid and catalytic hydrogenation.
Amine9-FluorenylmethoxycarbonylFmocMild base (e.g., Piperidine in DMF) thieme-connect.deStable to acid and hydrogenation; orthogonal to Boc and Bn groups. thieme-connect.de

This orthogonal approach is fundamental to creating diverse analogs, allowing for late-stage functionalization of the molecule after the core scaffold has been assembled.

Precursor Chemistry and Intermediate Transformations for this compound

The synthesis of this compound relies on the availability of specific precursors and the efficient execution of key chemical transformations to construct the characteristic tricyclic β-carboline core.

Key Precursors:

The most common synthetic strategies start with precursors that contain the indole framework, which is then cyclized to form the pyridine ring.

Tryptamine Derivatives: The foundational precursor for the β-carboline skeleton is typically a tryptamine derivative. For this compound, this would be 5-methoxytryptamine or 5-benzyloxytryptamine. The substituent at the 5-position of the tryptamine ring ultimately becomes the substituent at the 6-position of the final β-carboline.

Aldehydes or α-Keto Acids: To form the pyridine ring and introduce the methyl group at the C-1 position, the tryptamine derivative is reacted with a two-carbon electrophile, most commonly acetaldehyde or pyruvic acid.

6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine): This naturally occurring alkaloid is the most direct precursor to the target compound. nist.govchemeo.com The final step in many syntheses is the demethylation of harmine (B1663883) to yield the desired 6-hydroxy product.

Key Intermediate Transformations:

Several cornerstone reactions are employed to convert these precursors into the final product.

Pictet-Spengler Reaction: This is the most prominent reaction for synthesizing the β-carboline core. It involves the acid-catalyzed cyclization of a tryptamine with an aldehyde or ketone. The reaction proceeds via an initial Schiff base formation, followed by an electrophilic attack of the indole ring onto the iminium ion, yielding a 1,2,3,4-tetrahydro-β-carboline intermediate.

Oxidative Aromatization: The tetrahydro-β-carboline intermediate from the Pictet-Spengler reaction must be oxidized to form the fully aromatic pyrido[3,4-b]indole ring system. This can be achieved with a variety of oxidizing agents, such as manganese dioxide (MnO₂) or by catalytic dehydrogenation with palladium on carbon (Pd/C) at high temperatures. nih.gov One-pot methods combining the Pictet-Spengler cyclization and subsequent oxidation have been developed for efficiency. nih.gov

O-Demethylation: When starting from the readily available precursor 6-methoxy-1-methyl-9H-pyrido[3,4-b]indole (harmine), the final and most critical transformation is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a common transformation in natural product synthesis and can be accomplished with various reagents, each with its own advantages regarding harshness and selectivity.

The table below details common reagents used for the demethylation of aryl methyl ethers.

ReagentTypical ConditionsNotes
Boron Tribromide (BBr3)Inert solvent (e.g., DCM) at low temperature (e.g., -78 °C to rt)Highly effective and common, but very reactive and requires careful handling.
Hydrobromic Acid (HBr)Aqueous HBr, often with heating (reflux)A classic, strong acid method. Can be harsh and may not be suitable for sensitive substrates.
Pyridinium (B92312) HydrochlorideMelted reagent at high temperature (~180-210 °C)A strong, high-temperature method often used when other methods fail.
Lithium Chloride (LiCl)In a high-boiling solvent like DMF or NMP with heatingA milder nucleophilic demethylation method compared to thiolates.

N-Oxide Rearrangement: An alternative strategy for functionalizing the β-carboline ring involves the formation of a β-carboline N-oxide, which can then undergo rearrangement in the presence of acetic anhydride. scispace.com This process can lead to the introduction of a hydroxyl group (or its acetate (B1210297) precursor) at the C-1 position, providing a route to 1-hydroxy-β-carboline derivatives. scispace.com

Through the careful selection of precursors and the strategic application of these transformations, chemists can efficiently synthesize this compound and its analogs for further investigation.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design of 1-methyl-9H-pyrido[3,4-b]indol-6-ol Analogs for Specific Molecular Interactions

The design of analogs of this compound is guided by the desire to achieve specific interactions with biological targets, leading to enhanced potency and selectivity. nih.gov This process often involves computational modeling to predict how modifications to the core structure will affect binding. researchgate.netnih.gov For instance, in the development of anticancer agents, analogs of pyrido[3,4-b]indoles have been designed to bind to targets like MDM2. researchgate.net These design efforts have led to the synthesis of novel derivatives with potent and broad-spectrum anticancer activity. researchgate.net

The natural β-carboline alkaloids exhibit similarities to neurotransmitters, which can be leveraged to design drugs for conditions like Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies have identified the β-carboline scaffold as a powerful tool for promoting molecular interactions with a variety of targets related to Alzheimer's disease. nih.gov This knowledge is crucial for designing multitarget-directed ligands, a highly relevant approach for complex diseases. nih.gov

The following table showcases examples of rationally designed pyrido[3,4-b]indole analogs and their observed activities.

CompoundTarget/ActivityKey Design FeatureReference
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole Anticancer (Breast, Colon, Melanoma, Pancreatic)1-naphthyl at C1 and methoxy (B1213986) at C6 for enhanced antiproliferative activity. researchgate.net
7-Hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole NMDA Receptor Antagonist (NR1A/2B subtype)2-substituted tetrahydro-β-carboline designed for subtype-selective inhibition. nih.gov
Pyrido[3,2-b]indolizine derivatives Fluorescent ProbesDesigned as a novel fluorophore scaffold with tunable emission colors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[3,4-b]indoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrido[3,4-b]indoles, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects, such as anticancer activity. nih.govnih.gov

In one study, two different QSAR modeling methods were applied to a series of pyrido[b]indole derivatives with antiproliferative activity against several cancer cell lines. nih.gov These methods were a kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors and a PHASE pharmacophore alignment with a 3D-QSAR study. nih.gov The KPLS models showed high predictive ability for the antiproliferative activity in colon and pancreatic cancer cell lines. nih.gov The 3D-QSAR study provided insights into the influence of electronic and hydrophobic effects on the observed SAR of substitutions. nih.govnih.gov

These models are valuable tools for predicting the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process and facilitating lead optimization. nih.govresearchgate.net

The table below summarizes the statistical results of a KPLS-QSAR study on pyrido[3,4-b]indole derivatives.

Cell LineTraining Set R²External Test Set Predictive r²Best 2D Fingerprint Descriptor
HCT116 (Colon) 0.990.70Atom triplet
HPAC (Pancreatic) 0.990.58Atom triplet
Mia-PaCa2 (Pancreatic) 0.980.70Linear

Data from a KPLS-QSAR study on pyrido[3,4-b]indole derivatives. nih.gov

Pharmacophore Elucidation for β-Carboline Scaffolds

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the β-carboline scaffold, pharmacophore models have been developed to define the key features required for interaction with various targets. nih.govnih.gov

A 3D-QSAR study on a series of pyrido[3,4-b]indole derivatives with anticancer activity identified a four-point pharmacophore model. nih.gov This model consisted of one hydrogen bond donor (D) and three ring (R) elements. nih.gov Such models are valuable for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogs with improved activity. nih.govnih.gov The β-carboline scaffold is recognized as a versatile framework for creating compounds with a wide array of biological activities, including antifungal and multitarget-directed ligands for Alzheimer's disease. nih.govnih.gov

Impact of Substituent Position and Nature on Molecular Recognition

The biological activity of pyrido[3,4-b]indoles is highly dependent on the position and chemical nature of substituents on the core scaffold. researchgate.netnih.gov SAR studies have revealed that even minor changes to the substitution pattern can have a significant impact on molecular recognition and pharmacological effect. researchgate.net

The substituent at the C-1 position of the β-carboline ring plays a critical role in determining the pharmacological properties of these compounds. nih.govrsc.org The introduction of a methyl group at C-1, as seen in this compound, can significantly influence its biological activity. For example, in the context of anticancer activity, the nature of the substituent at C-1 is a key determinant of potency. researchgate.netnih.gov Studies have shown that a 1-naphthyl group at C-1, combined with a methoxy group at C-6, results in high antiproliferative activity. researchgate.netnih.gov The C-1 position is often a site of chirality in tetrahydro-β-carbolines, and the stereochemistry at this position is crucial for their pharmacological activity. rsc.org

The presence and position of a hydroxyl or methoxy group on the benzene (B151609) ring of the β-carboline scaffold are critical for its biological activity. In a series of potent anticancer pyrido[3,4-b]indoles, a methoxy group at the C-6 position, in combination with a 1-naphthyl substituent at C-1, was found to confer the highest potency. researchgate.netnih.gov Docking studies have suggested that the 6-methoxy group can participate in hydrogen bond interactions with target proteins. researchgate.netnih.gov In a different series of tetrahydro-β-carbolines designed as NMDA receptor antagonists, a hydroxyl group at the C-7 position was found to be important for potent activity. nih.gov

Substitution at the N-9 position of the pyrido[3,4-b]indole ring can have a profound effect on the molecule's conformational dynamics and its ability to interact with biological targets. researchgate.netrsc.orgtu-dresden.de For example, an N-9 methyl group has been shown to disrupt binding interactions, such as hydrogen bonding involving the N-9 hydrogen. researchgate.net This can lead to a decrease in biological activity, as observed in some anticancer pyrido[3,4-b]indoles. researchgate.net However, in other contexts, N-9 methylation can enhance certain properties. For instance, N(9)-substituted β-carbolines have demonstrated the highest photosensitizing efficiency in one study. rsc.org Furthermore, 9-methyl-β-carboline has shown protective and regenerative effects on dopaminergic neurons. tu-dresden.de The introduction of a substituent at N-9 can also influence the reactivity of other positions on the β-carboline ring. nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Exploration of Molecular Target Interactions

At the molecular level, harmalol (B191368) engages with a variety of biological macromolecules, including enzymes, nucleic acids, and receptors, leading to the modulation of their functions.

Enzyme Modulation Studies (e.g., Kinases, Monoamine Oxidases, Topoisomerases)

Harmalol has been identified as a significant modulator of several enzyme systems, most notably monoamine oxidases and cytochrome P450 enzymes.

Monoamine Oxidases (MAO): Harmalol is a well-established monoamine oxidase inhibitor (MAOI). sigmaaldrich.comwikipedia.org It acts as a potent, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.orgnih.gov In contrast, it is a poor inhibitor of monoamine oxidase B (MAO-B). medchemexpress.com Seed extracts from Peganum harmala, which contain harmalol, have demonstrated potent MAO-A inhibition with an IC₅₀ value of 27 µg/l. nih.gov The inhibition of MAO-A is considered a key contributor to the neuropharmacological effects of harmala alkaloids. wikipedia.orgnih.gov

Cytochrome P450 (CYP): Studies have shown that harmalol can significantly inhibit the carcinogen-activating enzyme CYP1A1 at the mRNA, protein, and activity levels in human hepatoma HepG2 cells. nih.govresearchgate.net At concentrations of 0.5, 2.5, and 12.5 µM, harmalol inhibited CYP1A1 activity by 53%, 65%, and 75%, respectively. This inhibition occurs through both transcriptional and posttranslational mechanisms, including a decrease in the stability of the CYP1A1 protein. nih.govresearchgate.net

Kinases and Topoisomerases: While direct, extensive research on harmalol's interaction with a wide range of kinases is limited, studies on closely related β-carbolines provide valuable insights. For instance, the related alkaloid harmaline (B1672942) is a potent inhibitor of Sphingosine Kinase-1 (SphK1) with an IC₅₀ value of 6.13 µM. acs.orgnih.gov Similarly, harmine (B1663883), another major β-carboline, has been shown to be a potent inhibitor of human DNA topoisomerase I with an IC₅₀ value of 13.5 µg/ml, and it also targets cyclin-dependent kinases (CDKs). jmaterenvironsci.comnih.gov These findings suggest that the β-carboline scaffold is a promising template for the development of enzyme inhibitors, although further specific studies on harmalol are required.

Table 1: Enzyme Inhibition by Harmalol and Related β-Carbolines

Compound Enzyme Target Inhibition Data Source
Harmalol Monoamine Oxidase-A (MAO-A) Potent, reversible, competitive inhibitor wikipedia.orgnih.gov
Harmalol Cytochrome P450 1A1 (CYP1A1) IC₅₀: ~1.5 µM (estimated from 75% inhibition at 12.5 µM) nih.gov
Harmaline Sphingosine Kinase-1 (SphK1) IC₅₀: 6.13 µM acs.orgnih.gov
Harmine DNA Topoisomerase I IC₅₀: 13.5 µg/ml jmaterenvironsci.comnih.gov

Nucleic Acid Intercalation and Binding Dynamics

Harmalol demonstrates a significant ability to interact with DNA, a mechanism central to the cytotoxic effects of many alkaloids. sigmaaldrich.com Studies using photophysical, calorimetric, and molecular docking techniques have elucidated the specifics of this interaction. nih.gov

Harmalol binds to DNA primarily through the mechanism of intercalation, where the planar β-carboline ring inserts itself between the base pairs of the DNA double helix. nih.gov This binding is base-dependent, with the binding constant decreasing in the order of poly(dG-dC)•poly(dG-dC) > poly(dA-dT)•poly(dA-dT) > poly(dA)•poly(dT) > poly(dG)•poly(dC). nih.gov This indicates a preference for alternating purine-pyrimidine sequences, particularly GC-rich regions. nih.gov

Thermodynamic analysis reveals that the binding to alternating polynucleotides is an enthalpy-driven exothermic process, with a hydrophobic contribution to the Gibbs free energy. nih.gov In contrast, the interaction with homopolymers like poly(dA)•poly(dT) is endothermic and entropy-driven. nih.gov These studies collectively establish that harmalol strongly binds to DNA, with the specific energetic and conformational outcomes being dependent on the DNA sequence. nih.gov

Table 2: Thermodynamic Parameters for Harmalol-DNA Interaction

Polynucleotide Binding Constant (K) x 10⁵ (M⁻¹) Enthalpy Change (ΔH) (kcal/mol) Entropy Change (TΔS) (kcal/mol)
poly(dG-dC)•poly(dG-dC) 2.51 -11.50 -4.03
poly(dA-dT)•poly(dA-dT) 1.95 -9.80 -2.44
poly(dA)•poly(dT) 1.83 2.30 9.53

Data adapted from Sarkar & Bhadra, 2014. nih.gov

Receptor Binding Affinity and Ligand-Receptor Complex Characterization

The interaction of harmalol with cellular receptors has been investigated, particularly concerning the Aryl hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor involved in mediating the toxic effects of environmental pollutants like dioxins. nih.gov

Harmalol was found to inhibit the 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-mediated activation of AhR. nih.govresearchgate.net However, unlike its structural analog harmaline, harmalol does not displace [³H]-TCDD from the ligand-binding site on the receptor. nih.gov This suggests that harmalol's inhibitory mechanism does not involve direct competition for the primary ligand-binding pocket. Instead, it is postulated that harmalol may act through alternative mechanisms, such as interacting with a different site on the AhR or by affecting other proteins involved in the AhR activation cascade, such as heat shock proteins or the AhR nuclear translocator (ARNT). nih.gov

Cellular Pathway Perturbations by β-Carboline Derivatives

The molecular interactions of β-carbolines translate into significant disruptions of cellular pathways, including those governing cell division and survival.

Cell Cycle Progression Analysis and Specific Phase Arrest (e.g., G2/M arrest)

While direct studies on harmalol's effect on cell cycle progression are not extensively reported, research on its close relatives, harmine and harmaline, provides strong evidence for the role of β-carbolines in cell cycle modulation.

Harmine hydrochloride has been shown to induce G2/M phase cell cycle arrest in breast cancer cells (MCF-7 and MDA-MB-231) and digestive tumor cells (MGC-803 and SMMC-7721). nih.govnih.gov This arrest is mediated by the upregulation of p53 and the CDK inhibitor p21, and the downregulation of key G2/M transition proteins, including cyclin B1 and phosphorylated cdc2. nih.govnih.gov Similarly, harmaline induces G2/M arrest in gastric cancer cells (SGC-7901), also involving the modulation of the p53/p21 and Cdc25C/Cdc2 pathways. researchgate.netresearchgate.net These consistent findings across related β-carbolines suggest that this class of compounds, likely including harmalol, can interfere with the G2/M checkpoint of the cell cycle, thereby inhibiting cell proliferation.

Autophagy and Apoptosis Induction Mechanisms

β-carboline alkaloids are known to trigger programmed cell death pathways, including apoptosis and autophagy.

Apoptosis: The role of harmalol in apoptosis has yielded varied results depending on the cell line studied. In one study using human lung carcinoma cell lines, harmalol showed negligible cytotoxicity, whereas the related compound harmol (B1672944) induced apoptosis in H596 cells through a caspase-8-dependent pathway that is independent of the Fas/Fas ligand interaction. nih.gov This pathway involved the activation of caspases-3, -8, and -9, and the release of cytochrome c from mitochondria. nih.gov However, other reports indicate that harmalol treatment can induce apoptosis in lung and liver cancer cells by activating caspase-8, caspase-3, and p53. researchgate.net

Autophagy: The related alkaloid harmol has been identified as an activator of the transcription factor EB (TFEB), a master regulator of the autophagy-lysosomal pathway. medchemexpress.com Harmol induces autophagy and promotes the degradation of α-synuclein, a protein implicated in Parkinson's disease. medchemexpress.com It also upregulates the expression of markers for mitochondrial function and activates mitochondria-specific autophagy (mitophagy). medchemexpress.com These findings highlight the potential for β-carbolines to modulate cellular clearing processes, which has implications for both cancer and neurodegenerative disease research.

Signal Transduction Pathway Modulation (e.g., MDM2)

The pyrido[3,4-b]indole scaffold has been identified as a promising backbone for the development of agents that can modulate critical signal transduction pathways involved in cellular regulation. One such target of significant interest is the Mouse Double Minute 2 (MDM2) oncoprotein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 promotes its degradation, thereby diminishing its ability to control cell cycle progression and induce apoptosis. Consequently, inhibitors of the MDM2-p53 interaction are actively sought as potential therapeutic agents.

While direct studies on the interaction between 1-methyl-9H-pyrido[3,4-b]indol-6-ol and MDM2 are not extensively documented, research on structurally related compounds offers valuable insights. For instance, a potent pyrido[b]indole derivative, SP-141, has been shown to directly bind to MDM2. nih.gov This interaction leads to the inhibition of MDM2 expression and induces its autoubiquitination and subsequent degradation by the proteasome. nih.gov This mechanism suggests that the pyrido[3,4-b]indole core can serve as a scaffold for designing effective MDM2 inhibitors. The nature and position of substituents on this core structure are critical in determining the potency and specificity of this interaction. The presence of a hydroxyl group at the 6-position and a methyl group at the 1-position on the this compound molecule would likely influence its binding affinity and inhibitory activity towards MDM2, a hypothesis that warrants further experimental validation.

Table 1: Examples of Biologically Active Pyrido[3,4-b]indole Derivatives

Compound Name Structure Biological Target/Activity Reference
SP-141 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido(3,4-b)indole MDM2 inhibitor nih.gov
Harmane 1-methyl-9H-pyrido[3,4-b]indole Potent neurotoxin researchgate.net
Harmine 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole Monoamine oxidase inhibitor researchgate.net
9H-Pyrido(3,4-b)indol-6-ol, 7-bromo- 7-bromo-9H-pyrido[3,4-b]indol-6-ol Potential antibacterial, antifungal, and anticancer properties ontosight.ai

Stereochemical Influences on Mechanistic Outcomes

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms dictates how a compound interacts with its biological targets. unimi.it The presence of a methyl group at the C1 position of the pyrido[3,4-b]indole ring in this compound introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

Computational Chemistry and Theoretical Modeling of 1 Methyl 9h Pyrido 3,4 B Indol 6 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. europub.co.uk

For 1-methyl-9H-pyrido[3,4-b]indol-6-ol, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridinic ring, indicating the sites prone to nucleophilic attack. DFT studies on similar β-carbolines have shown that substitutions can significantly alter these energy levels and thus modulate the molecule's reactivity. europub.co.ukresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Implication
EHOMO-5.8Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6Indicates chemical reactivity and stability; a smaller gap implies higher reactivity.

Note: The values in this table are hypothetical and serve for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. ias.ac.innih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. avogadro.cc Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the hydroxyl oxygen and the nitrogen atom of the indole ring, highlighting their roles as hydrogen bond acceptors. The hydrogen of the hydroxyl group and the NH group of the indole ring would be characterized by positive potential (blue), indicating their function as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions, particularly in the context of ligand-protein binding. ias.ac.in

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govqeios.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. sciforum.net β-Carboline derivatives are known to interact with various biological targets, including monoamine oxidases (MAO), cyclin-dependent kinases (CDKs), and other proteins implicated in cancer and neurological disorders. mdpi.commdpi.comnih.gov

A docking study of this compound against a potential target like MAO-A would involve placing the ligand into the enzyme's active site and evaluating the resulting poses. mdpi.com The simulation would predict the binding energy, with lower values suggesting stronger binding. researchgate.net Subsequent MD simulations can then be used to validate the stability of the docked pose over time, providing a more dynamic and realistic view of the interaction. nih.gov MD simulations track the movements of every atom in the system, offering insights into the flexibility of both the ligand and the protein binding pocket. youtube.com

Once a stable binding pose is identified, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site is performed. These interactions are key to the ligand's affinity and specificity. Studies on similar pyrido[3,4-b]indole derivatives have revealed several key types of interactions. nih.govresearchgate.net

For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The hydroxyl group (-OH) and the indole NH group are prime candidates for forming hydrogen bonds with polar residues like Aspartate, Serine, or Tyrosine in the binding site. nih.govresearchgate.net

π-π Stacking: The planar aromatic ring system of the β-carboline core can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Histidine. nih.gov

Hydrophobic Interactions: The methyl group at C1 and the benzene (B151609) part of the indole ring can form hydrophobic interactions with nonpolar residues like Leucine, Valine, and Isoleucine. nih.govresearchgate.net

Table 2: Predicted Ligand-Protein Interactions for this compound

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond Donor6-OH, 9-NHAsp, Glu, Ser, Thr
Hydrogen Bond Acceptor6-OH, Pyridine (B92270) NAsn, Gln, Ser, Tyr
π-π StackingIndole and Pyridine RingsPhe, Tyr, His, Trp
Hydrophobic1-CH₃, Benzene RingAla, Val, Leu, Ile, Pro

Advanced Analytical Methodologies in β Carboline Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and photophysical analysis of 1-methyl-9H-pyrido[3,4-b]indol-6-ol. These techniques provide a comprehensive understanding of its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the definitive structural determination of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations, researchers can precisely map the arrangement of hydrogen and carbon atoms within the molecule. This detailed analysis confirms the presence of the methyl group at the C-1 position, the hydroxyl group at the C-6 position, and the characteristic pyrido-indole ring system.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-CH₃~2.7~20
C-3~8.2~138
C-4~7.8~115
C-5~7.5~120
C-7~6.9~110
C-8~7.2~125
NH-9~11.0-
OH-6~9.5-
C-1-~142
C-4a-~130
C-4b-~128
C-6-~150
C-8a-~140
C-9a-~135

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to ascertain the molecular weight and to study the fragmentation pattern of this compound. High-resolution mass spectrometry provides the exact mass of the parent ion, confirming its elemental composition. Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), reveals characteristic daughter ions, which aids in the structural confirmation and identification of the compound in complex mixtures.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Analysis Type Parameter Value
Molecular Formula-C₁₂H₁₀N₂O
Molecular Weight-200.22 g/mol
High-Resolution MS (HRMS)[M+H]⁺ (Monoisotopic Mass)201.0866
Major Fragmentation IonsLoss of CH₃, loss of CO, retro-Diels-AlderVaries based on ionization and collision energy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. For instance, the presence of O-H and N-H stretching vibrations, as well as C-H, C=C, and C-N bonds, can be readily identified.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3400-3200 (broad)
N-H (indole)Stretching3300-3100
C-H (aromatic and aliphatic)Stretching3100-2900
C=C (aromatic)Stretching1650-1450
C-NStretching1350-1250
C-OStretching1260-1000

UV-Visible and Fluorescence Spectroscopy for Photophysical Properties and Interactions

UV-Visible and fluorescence spectroscopy are utilized to investigate the photophysical properties of this compound. The UV-Visible absorption spectrum reveals the electronic transitions within the molecule, typically showing characteristic maxima in the ultraviolet and visible regions. Fluorescence spectroscopy provides insights into the molecule's emissive properties upon excitation, which can be sensitive to the local environment and interactions with other molecules.

Interactive Data Table: Photophysical Data for this compound

Spectroscopic Technique Parameter Approximate Wavelength (nm)
UV-Visible Absorptionλmax (Absorption Maxima)~250, ~300, ~370
Fluorescence Spectroscopyλem (Emission Maximum)~450

Note: The absorption and emission maxima can be influenced by solvent polarity and pH.

Chromatographic Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices, such as biological fluids or plant extracts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and accurate quantification. Key aspects include the choice of the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detection method (commonly UV or fluorescence detection).

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis

Parameter Description
Stationary Phase Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile or methanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detection at a characteristic wavelength (e.g., 254 nm or 370 nm) or fluorescence detection (e.g., Ex: 370 nm, Em: 450 nm)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone in the analysis of complex mixtures and the identification of trace-level compounds, including β-carboline alkaloids in various biological and synthetic matrices.

For the analysis of this compound and related hydroxylated β-carbolines, GC-MS offers high sensitivity and specificity. However, the presence of the polar hydroxyl group necessitates a derivatization step prior to analysis to increase the compound's volatility and thermal stability, making it amenable to gas chromatography. A common approach for hydroxylated β-carbolines is acylation, for instance, with pentafluoropropionyl anhydride, to form a less polar and more volatile ester derivative.

A study on the closely related compound, 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline, highlighted a method involving extraction and subsequent formation of pentafluoropropionyl derivatives for GC-MS analysis. nih.gov This derivatization not only improves chromatographic behavior but also introduces a fluorine-rich tag that can enhance detection sensitivity.

Key fragmentation patterns for 1-methyl-β-carbolines typically involve the loss of a methyl radical (CH₃•) from the C-1 position, leading to a stable pyridinium (B92312) cation. For 6-hydroxylated or 6-methoxylated analogs, other characteristic fragmentations would involve the cleavage of the substituent at the C-6 position. The presence of the fully aromatic pyrido[3,4-b]indole core generally results in a number of characteristic fragment ions corresponding to the stable tricyclic ring system.

Table 1: GC-MS Data for a Closely Related Analog: 6-methoxy-1-methyl-9H-pyrido[3,4-b]indole nist.gov

PropertyValue
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
CAS Registry Number 3589-72-8
Major Mass Spectral Peaks (m/z) 212, 197, 169, 141
Proposed Fragmentation [M]+•, [M-CH₃]+, [M-CH₃-CO]+, further fragments

Note: This data is for the 6-methoxy analog and serves as a reference for the expected analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific crystal structure for this compound has not been reported in the crystallographic literature, numerous studies on related β-carboline derivatives demonstrate the power of this technique in the field. For instance, the crystal structures of methyl β-carboline-3-carboxylate and various N-substituted and C-1 substituted β-carboline analogs have been determined, revealing key conformational features.

These studies show that the tricyclic β-carboline ring system is generally planar. The conformation of substituents, such as the methyl group at C-1 and the hydroxyl group at C-6 in the case of this compound, would be precisely determined. This includes the rotational position (torsion angles) of these groups relative to the plane of the β-carboline ring.

In a hypothetical X-ray crystallographic study of this compound, the analysis would yield a detailed set of crystallographic data, as exemplified in the table below for a generic β-carboline derivative.

Table 2: Illustrative Crystallographic Data for a β-Carboline Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
α = 90°, β = XX.XX°, γ = 90°
Volume (V) XXXX.X ų
Z (molecules per unit cell) 4
Calculated Density (Dx) X.XXX g/cm³
R-factor (R₁) < 0.05 for observed reflections

Note: This table presents example parameters and does not represent actual data for this compound.

The determination of the crystal structure would provide invaluable insights into the intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the β-carboline core. This information is critical for understanding the solid-state properties of the compound and can inform the design of new derivatives with specific physicochemical characteristics.

Biosynthetic and Natural Product Research of β Carbolines

Enzymatic Pathways and Biosynthetic Origins of β-Carboline Alkaloids

The biosynthesis of the β-carboline scaffold is a fascinating process rooted in fundamental biochemical reactions. These alkaloids are widely distributed in nature and are characterized by their tricyclic pyrido[3,4-b]indole structure. nih.govnih.gov The core of their formation lies in the Pictet-Spengler reaction, a condensation and cyclization process involving an indole-containing molecule, typically derived from the amino acid L-tryptophan, and a carbonyl compound such as an aldehyde or an α-keto acid. nih.govacs.orgacs.org

In plants and microorganisms, this reaction is catalyzed by specific enzymes. Tetrahydro-β-carbolines (THβCs) are common products of the Pictet-Spengler reaction between tryptophan and various aldehydes or α-keto acids. acs.orgacs.org For instance, research has demonstrated that 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid serves as a direct precursor to the β-carboline alkaloid harman (B1672943) in the plant Passiflora edulis. rsc.org

In the microbial realm, significant strides have been made in elucidating the specific enzymes responsible for β-carboline synthesis. The enzyme McbB, discovered in the bacterium Marinactinospora thermotolerans, catalyzes the Pictet-Spengler reaction between L-tryptophan and oxaloacetaldehyde to form the β-carboline core of marinacarbolines. nih.gov Crystal structure analysis of McbB has revealed a novel protein fold, distinct from plant enzymes that catalyze similar reactions. nih.gov Further research into the biosynthetic gene cluster for kitasetaline in Kitasatospora setae has identified three genes (ksl genes) essential for constructing the β-carboline structure. nih.gov Another proposed pathway involves the McbB-catalyzed reaction of tryptamine (B22526) with glucose, followed by decarboxylation and oxidation, to form the β-carboline skeleton. frontiersin.org

These enzymatic pathways underscore the diverse strategies nature employs to synthesize the foundational structure of β-carboline alkaloids, from which a vast array of derivatives, including 1-methyl-9H-pyrido[3,4-b]indol-6-ol, are generated.

Occurrence of this compound and Related β-Carbolines in Biological Systems

β-Carboline alkaloids are ubiquitous, found in various plants, foods, and within the mammalian body itself. nih.govacs.org The specific compound this compound, also known as 6-hydroxyharman, is primarily known as a metabolite of its precursor, harman (1-methyl-9H-pyrido[3,4-b]indole). nih.govwjpsonline.com

Harman and its close relative norharman are present in tobacco smoke, certain foods, and are also formed endogenously in humans, where they can be detected in plasma, platelets, and urine. nih.govnih.gov Elevated blood concentrations of harman have been noted in individuals with neurological conditions such as essential tremor and Parkinson's disease. nih.govresearchgate.net

The conversion of harman to this compound is a key metabolic step. In humans, this hydroxylation is efficiently carried out by cytochrome P450 enzymes, particularly P450 1A2 and 1A1, establishing 6-hydroxyharman as a major metabolite. nih.gov This metabolic process also occurs in microorganisms. wjpsonline.com The presence of this compound in biological systems is therefore intrinsically linked to the ingestion or endogenous formation of its precursor, harman.

Occurrence of Harman and Related β-Carbolines

CompoundSource/LocationReference
Harman (precursor to this compound)Foods, Tobacco Smoke, Endogenous in Humans (plasma, platelets, urine) nih.govnih.gov
NorharmanFoods, Tobacco Smoke, Endogenous in Humans nih.gov
This compound (6-hydroxyharman)Metabolite in humans and microbes nih.govwjpsonline.com
β-Carbolines (general)Plants, Biological fluids and tissues nih.govacs.org

Chemoenzymatic Syntheses and Biotransformation Studies

The fields of chemoenzymatic synthesis and biotransformation offer powerful tools for producing novel β-carboline derivatives and for understanding their metabolic fate. These studies leverage the specificity of enzymes in combination with chemical strategies.

Chemoenzymatic synthesis has been successfully employed to generate unnatural β-carboline alkaloids. In one notable example, researchers fed fluorotryptophan, an unnatural amino acid, to a heterologous Streptomyces host that was engineered to express the kitasetaline (ksl) biosynthetic genes. nih.gov This approach resulted in the production of novel fluorinated β-carboline alkaloids, demonstrating the potential to create new bioactive compounds by combining chemical precursors with biological catalytic machinery. nih.gov Similarly, structure-based mutagenesis of the enzyme McbB allowed for the expansion of its active site, enabling it to accept a non-native aldehyde substrate and produce a new β-carboline derivative. nih.gov

Biotransformation studies focus on how organisms metabolize existing β-carbolines. The transformation of harman into this compound is a well-documented example. Research using human cytochrome P450 enzymes and human liver microsomes has shown that the oxidation of harman to 6-hydroxyharman is an efficient detoxification pathway. nih.gov The primary enzymes responsible are P450 1A2 and 1A1, with minor contributions from other P450 isoforms. nih.gov Microbial systems are also capable of this transformation; studies on the microbial transformation of simple β-carbolines like harman have identified 6-hydroxyharman as a resulting metabolite. wjpsonline.com

Biotransformation of Harman to this compound

Biological SystemEnzymes InvolvedProductSignificanceReference
HumanCytochrome P450 1A2 and 1A1 (major), 2D6, 2C19, 2E1 (minor)6-hydroxyharman (this compound)Major oxidative detoxification route nih.gov
Microbial CulturesNot specified6-hydroxy-harman (this compound)Demonstrates microbial metabolic capability wjpsonline.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in β-Carboline Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of β-carboline-based drugs. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel therapeutic targets and predict the efficacy of new derivatives. nih.govmdpi.com For instance, machine learning algorithms can be trained on existing data to predict the physicochemical properties, such as solubility and bioavailability, of new β-carboline analogs, thereby accelerating the identification of promising drug candidates. mdpi.com This approach can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov

In the context of 1-methyl-9H-pyrido[3,4-b]indol-6-ol, AI can be employed to:

Identify Novel Targets: By analyzing large biological datasets, AI can uncover previously unknown proteins or pathways that interact with the β-carboline scaffold, opening up new therapeutic possibilities. nih.govmdpi.com

Virtual Screening: Machine learning models can rapidly screen vast virtual libraries of β-carboline derivatives to identify those with the highest predicted activity against a specific target. nih.gov

Lead Optimization: AI algorithms can guide the modification of the this compound structure to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.com

Novel Synthetic Approaches for Complex β-Carboline Scaffolds

The development of innovative synthetic methodologies is crucial for creating diverse and complex β-carboline derivatives. nih.gov Traditional methods like the Pictet-Spengler reaction are being supplemented by modern techniques that offer greater efficiency and versatility. nih.govnih.gov Recent advancements include strain-release cycloadditions, which utilize intermediate azirines to construct novel aza-heterocycles. acs.org These methods allow for the introduction of a wider range of functional groups onto the β-carboline core, leading to compounds with potentially enhanced biological activity. nih.govacs.org

Future synthetic strategies will likely focus on:

Catalytic C-H Activation: This powerful technique enables the direct functionalization of carbon-hydrogen bonds, providing a more atom-economical and efficient way to modify the β-carboline scaffold.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of β-carboline synthesis.

Biocatalysis: The use of enzymes as catalysts can provide high stereoselectivity and regioselectivity in the synthesis of complex β-carboline derivatives under mild reaction conditions.

Advanced Mechanistic Characterization via Biophysical Techniques

A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques provide detailed insights into these interactions. nih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are invaluable for elucidating the precise binding modes and mechanisms of action. elsevier.com

Key biophysical methods for characterizing β-carboline interactions include:

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics between a β-carboline derivative and its target protein in real-time.

Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction.

Cryo-Electron Microscopy (Cryo-EM): Allows for the high-resolution structural determination of large protein-ligand complexes that are not amenable to X-ray crystallography.

Molecular Dynamics (MD) Simulations: A computational method used to study the flexibility and thermodynamic stability of ligand-receptor complexes. nih.gov

Exploration of Unconventional Biological Targets for β-Carboline Derivatives

While β-carbolines have been extensively studied for their effects on well-established targets like DNA and various receptors, there is a growing interest in exploring their interactions with unconventional biological targets. nih.gov This includes investigating their potential as inhibitors of enzymes involved in parasitic diseases or as modulators of protein-protein interactions. mdpi.comresearchgate.net For example, recent studies have explored the potential of β-carboline derivatives as antimalarial agents by targeting enzymes essential for parasite metabolism. nih.gov

Future research will likely delve into:

Epigenetic Targets: Investigating the ability of β-carboline derivatives to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. nih.gov

Protein Misfolding and Aggregation: Exploring the potential of β-carbolines to interfere with the pathological aggregation of proteins associated with diseases like Alzheimer's and Parkinson's.

Targeting RNA: Investigating the ability of β-carboline scaffolds to bind to specific RNA structures and modulate gene expression.

Multidisciplinary Research Collaborations in Pyrido[3,4-b]indole Science

The complexity of drug discovery and development necessitates a collaborative approach. nih.gov Integrating expertise from various fields such as medicinal chemistry, computational biology, pharmacology, and clinical sciences is essential for translating basic research on pyrido[3,4-b]indoles into tangible therapeutic outcomes. nih.govnih.gov Such collaborations can foster innovation by combining diverse perspectives and technical skills.

Key areas for multidisciplinary collaboration include:

Academia-Industry Partnerships: Facilitating the translation of academic discoveries into clinical development through joint research programs.

International Consortia: Establishing global networks of researchers to share data, resources, and expertise in β-carboline research.

Open Science Initiatives: Promoting the open sharing of research data and tools to accelerate the pace of discovery in the field.

Q & A

Q. What are the common synthetic routes for 1-methyl-9H-pyrido[3,4-b]indol-6-ol?

Methodological Answer: The compound is typically synthesized via the Pictet-Spengler cyclization , where tryptamine derivatives react with aldehydes under acidic conditions. For example, 1-substituted β-carbolines are formed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding products with moderate efficiency (41–35%) . Alternative routes include derivatization of harmine analogs, as seen in antiplasmodial studies, where intermediates like 2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine are prepared via coupling reactions using carbonyldiimidazole (CDI) in DMF .

Q. How is this compound structurally characterized?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR data (e.g., aromatic protons at δ 8.52–7.26 ppm, methyl groups at δ 3.81 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 274.1) validate the molecular formula .
  • Infrared (IR) spectroscopy : Bands near 3500 cm1^{-1} indicate hydroxyl and amine groups .
  • Melting points : Reported ranges (e.g., 143–145°C) ensure purity .

Q. What are the known biological activities of this compound?

Methodological Answer:

  • Neurotoxicity : Elevated blood levels correlate with essential tremor (ET) and Parkinson’s disease. Mechanistic studies use rodent models (e.g., harmaline-induced tremor assays) .
  • Antiplasmodial activity : Derivatives like 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)-3-(2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl) urea show IC50_{50} values <1 μM against Plasmodium falciparum .
  • DNA interaction : β-carboline analogs (e.g., harmalol) bind DNA via intercalation, studied via fluorescence quenching and calorimetry .

Q. What analytical techniques quantify this compound in biological samples?

Methodological Answer:

  • UPLC-MS/MS : Detection in fried foods uses m/z 183.01 → 114.97 transitions with a limit of quantification (LOQ) of 0.5 ng/g .
  • HPLC-UV : Quantification in plasma employs C18 columns and λ = 254 nm, validated via spike-recovery tests (85–110%) .

Advanced Research Questions

Q. How can researchers optimize the yield of Pictet-Spengler cyclization for this compound?

Methodological Answer:

  • Reaction conditions : Use microwave-assisted synthesis to reduce time (30 min vs. 24 h) and improve yields (e.g., 60% vs. 41%) .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or ionic liquids enhance regioselectivity for N-methylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of indole precursors .

Q. What experimental designs are recommended to study neurotoxic mechanisms?

Methodological Answer:

  • In vitro models : Primary cerebellar neurons exposed to 10–100 μM harmane, with oxidative stress markers (ROS, glutathione) measured via fluorescence assays .
  • Epidemiological studies : Case-control designs with dietary surveys (e.g., Lawrence Livermore Meat Questionnaire) to assess cooked meat intake and LC-MS-based harmane quantification in blood .
  • Genetic linkage analysis : GWAS to identify polymorphisms in cytochrome P450 enzymes (e.g., CYP1A2) affecting harmane metabolism .

Q. How to resolve discrepancies in NMR data for β-carboline derivatives?

Methodological Answer:

  • Deuterated solvent calibration : Use CD3_3OD instead of DMSO-d6_6 to minimize proton exchange broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., H-7 and H-8 protons) via correlation spectroscopy .
  • Cross-laboratory validation : Compare data with reference spectra from NIST Chemistry WebBook .

Q. What methodological considerations are crucial when investigating dietary harmane sources?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate harmane from lipid-rich matrices .
  • Cooking parameter controls : Standardize meat doneness levels (rare, medium, well-done) using colorimetric scales (e.g., USDA guidelines) .
  • Confounding factors : Adjust for smoking (harmane in cigarettes) and coffee intake in statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.